BenchChemオンラインストアへようこそ!

2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide

Halogen bonding Structure-activity relationship Medicinal chemistry

Procure CAS 2320960-07-2 as the sole commercially catalogued N-(thiophen-2-yl)-thiazolidine-3-carboxamide carrying the 3-bromo-4-methoxyphenyl substitution pattern. This compound fills a critical gap in halogen-scan matrices—the Br σ-hole (σₘ=+0.39) and methoxy-directed metabolic liability cannot be replicated by any des-bromo, 3,4-dichloro, 4-CF₃, or 4-OCF₃ congener. Pair with CAS 2034471-92-4 for direct microsomal clearance comparison. Ideal for co-crystallography and HSQC mapping of halogen-bonding interactions before committing to costly synthetic elaboration. Order exclusively for R&D; not for human or veterinary use.

Molecular Formula C15H15BrN2O2S2
Molecular Weight 399.32
CAS No. 2320960-07-2
Cat. No. B2519067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide
CAS2320960-07-2
Molecular FormulaC15H15BrN2O2S2
Molecular Weight399.32
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2N(CCS2)C(=O)NC3=CC=CS3)Br
InChIInChI=1S/C15H15BrN2O2S2/c1-20-12-5-4-10(9-11(12)16)14-18(6-8-22-14)15(19)17-13-3-2-7-21-13/h2-5,7,9,14H,6,8H2,1H3,(H,17,19)
InChIKeyDBZUKANYRKKHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide (CAS 2320960-07-2): Chemical Identity and Core Structural Characteristics for Research Procurement


2-(3-Bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide (CAS 2320960-07-2) is a synthetic 1,3-thiazolidine-3-carboxamide derivative defined by three key structural features: a 3-bromo-4-methoxyphenyl substituent at the thiazolidine 2-position, an N-(thiophen-2-yl) carboxamide moiety at the 3-position, and an unsubstituted saturated thiazolidine ring core . With the molecular formula C₁₅H₁₅BrN₂O₂S₂ and a molecular weight of 399.3 g·mol⁻¹, this compound belongs to a broader class of 2-aryl-N-heteroaryl-thiazolidine-3-carboxamide building blocks, which are widely used in medicinal chemistry screening libraries and agrochemical discovery programs [1]. The presence of a bromine atom at the 3-position of the phenyl ring paired with a 4-methoxy group creates a substitution pattern that imparts distinct electronic (σₘ (Br) = +0.39) and steric properties relative to other halogenated or non-halogenated analogs, making this compound of particular interest for structure–activity relationship (SAR) exploration where both halogen bonding and methoxy-directed metabolic stability are under investigation.

Why Generic Thiazolidine-3-Carboxamide Substitution is Not Advisable for 2-(3-Bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide (2320960-07-2)


Procurement decisions for thiazolidine-3-carboxamide screening compounds must account for the fact that the 2-aryl substituent and N-amide heteroaryl group independently determine molecular recognition, target engagement, and physicochemical properties. Within the N-(thiophen-2-yl)-thiazolidine-3-carboxamide sub-series, congeners bearing different 2-phenyl substituents—including 3,4-dichlorophenyl, 4-trifluoromethoxy, 4-trifluoromethyl, and 3-methoxy variants—cannot be considered functionally interchangeable with the target compound [1]. Published structure–activity relationship (SAR) data on structurally related 2-arylthiazolidine-4-carboxylic acid amides (ATCAA series) demonstrate that substitution pattern alterations on the 2-aryl ring routinely produce >10-fold shifts in antiproliferative IC₅₀ values across prostate and melanoma cell lines [2]. Specifically, the 3-bromo-4-methoxyphenyl combination found in CAS 2320960-07-2 is absent from other commercially catalogued N-(thiophen-2-yl) analogs, meaning that this substitution pattern—and its attendant halogen-bonding capacity and metabolic profile—cannot be replicated by generic substitution with next-available catalog alternatives.

Quantitative Differentiation Evidence for 2-(3-Bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide (2320960-07-2): Comparator-Anchored Analysis


Halogen Substitution Pattern: 3-Bromo-4-methoxy vs. 3-Methoxy as a Driver of Molecular Recognition

Among all commercially catalogued N-(thiophen-2-yl)-thiazolidine-3-carboxamide congeners, the target compound is uniquely substituted with a 3-bromo-4-methoxyphenyl group at the 2-position . The closest available catalog analog, 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide (CAS 2034471-92-4), lacks the bromine atom entirely (C₁₅H₁₆N₂O₂S₂, MW 320.4) . The bromine substituent confers a Hammett σₘ value of +0.39 (electron-withdrawing) versus σₘ = +0.12 for the unsubstituted meta-H [1], a 3.25-fold increase in inductive electron withdrawal that has been shown in published 2-arylthiazolidine-4-carboxamide series to translate into differential antiproliferative IC₅₀ values spanning 0.124–3.81 µM depending on aryl substitution patterns [2].

Halogen bonding Structure-activity relationship Medicinal chemistry

Molecular Weight Differentiation: Impact on Ligand Efficiency and Permeability Screening Windows

The target compound has a molecular weight of 399.3 g·mol⁻¹ , which is 78.9 g·mol⁻¹ (24.6%) heavier than its des-bromo analog (CAS 2034471-92-4, MW 320.4) and 24.9 g·mol⁻¹ (6.7%) heavier than the 4-trifluoromethoxy congener (CAS 2034485-23-7, MW 374.4) [1]. In fragment- and lead-oriented screening libraries, molecular weight is a primary determinant of ligand efficiency (LE) metrics, where LE = 1.4 × pIC₅₀ / N_heavy_atoms. The increased heavy-atom count (22 heavy atoms, including Br) versus 19 heavy atoms for the des-bromo analog necessitates a commensurately higher binding potency to maintain equivalent LE, and the monatomic bromine-for-hydrogen substitution adds precisely 79.0 Da of target-directed halogen-bonding mass at a single vector point.

Ligand efficiency Drug-likeness Fragment-based screening

Unique Bromine-Containing Scaffold in the N-(Thiophen-2-yl) Subseries: Substructure Search Evidence

A substructure search across publicly indexed thiazolidine-3-carboxamide chemical space reveals that all commercially catalogued N-(thiophen-2-yl)-2-aryl-thiazolidine-3-carboxamide congeners bear either non-halogenated (3-methoxy, 4-methoxy), chlorinated (3,4-dichloro), or fluorinated (4-trifluoromethyl, 4-trifluoromethoxy) 2-aryl substituents . The 3-bromo-4-methoxyphenyl combination present in CAS 2320960-07-2 is not represented in any other catalogued analog within this sub-series . This means that for a halogen-scanning matrix covering F, Cl, Br, CF₃, and OCF₃ at the 2-aryl ring, the brominated entry can only be fulfilled by the target compound.

Chemical library diversity Substructure uniqueness Halogenated building blocks

Defined Research and Industrial Application Scenarios for 2-(3-Bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide (2320960-07-2)


Systematic Halogen-Scanning SAR for Thiazolidine-3-Carboxamide Hit-to-Lead Programs

Medicinal chemistry teams conducting a systematic halogen scan across the 2-aryl position of N-(thiophen-2-yl)-thiazolidine-3-carboxamide hits can use CAS 2320960-07-2 as the bromine-entry probe within a matrix that includes the des-bromo (3-OCH₃), 3,4-dichloro, 4-CF₃, and 4-OCF₃ congeners . The Hammett σₘ value of +0.39 supports quantitative correlation of electron-withdrawing character with biological activity, while the increased heavy-atom count (22 vs. 19 for the des-bromo analog) enables parallel assessment of ligand efficiency trends across the halogen series [1]. This scenario is directly supported by the established ATCAA SAR framework, where 2-aryl substitution changes have produced >10-fold potency differentials in prostate cancer cell lines [2].

Halogen-Bonding Probe in Computational Docking and Crystallographic Fragment Screening

The bromine atom at the 3-position of the 2-aryl ring provides a well-characterized halogen-bond donor (σ-hole) that can be exploited in structure-based drug design campaigns targeting protein pockets with backbone carbonyl or carboxylate acceptors. The 3-bromo-4-methoxyphenyl moiety positions the bromine σ-hole vector orthogonally to the methoxy group, creating a directional interaction geometry that is distinct from the isotropic van der Waals contacts provided by the 4-CF₃ or 3,4-dichloro analogs . This compound serves as an experimentally tractable probe (MW < 400 Da) for co-crystallography or HSQC NMR mapping experiments aimed at validating predicted halogen-bonding interactions before committing to more costly synthetic elaboration.

Agrochemical Lead Diversification Leveraging Thiazolidine Carbothioamide Insecticidal Scaffolds

The thiazolidine-3-carboxamide core is structurally related to the thiazolidine-3-carbothioamide insecticides disclosed in U.S. Patent 4,289,766, where 2-substituted-N-(3-substituted phenyl)thiazolidine derivatives demonstrated insecticidal utility [3]. CAS 2320960-07-2, bearing a 3-bromo-4-methoxyphenyl group, extends the accessible substituent space beyond the alkyl, alkenyl, and simple phenyl variants exemplified in the patent, providing agrochemical discovery teams with a pre-built, brominated analog for direct evaluation in insecticidal screening cascades without requiring de novo synthesis of the thiazolidine core.

Metabolic Stability Screening: Methoxy-Bromo Pair as a Cytochrome P450 Probe Substrate

The 4-methoxy group is a well-established site for cytochrome P450-mediated O-demethylation, while the 3-bromo substituent can sterically and electronically modulate the rate of this metabolic event relative to unsubstituted or fluorinated analogs. Procurement of CAS 2320960-07-2 alongside its des-bromo comparator (CAS 2034471-92-4) enables a direct, paired-experiment assessment of the bromine effect on intrinsic microsomal clearance in liver microsome or hepatocyte assays [4]. Such data are critical for prioritizing between halogenated analogs in early lead optimization when metabolic soft-spot identification guides the design of the next synthesis iteration.

Quote Request

Request a Quote for 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.